2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
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Overview
Description
2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a complex heterocyclic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a furochromene core with various substituents, makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
The synthesis of 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an appropriate aldehyde under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of the aromatic ring using a nitrating agent like nitric acid.
Attachment of the methoxyethylamino group: This can be done through a nucleophilic substitution reaction where the amino group is introduced using a reagent like 2-methoxyethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxyethylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformations .
Scientific Research Applications
2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as an anti-inflammatory or antimicrobial agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell growth, thereby exerting its anti-cancer effects. The pathways involved often include signal transduction pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one include other furochromene derivatives and nitrophenyl-substituted compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and chemical properties. For instance:
2-((2-methoxyethyl)amino)-6-methyl-3-(2-thiomethoxyphenyl)-4H-furo[3,2-c]chromen-4-one: This compound has a thiomethoxy group instead of a nitro group, which may alter its reactivity and biological effects.
2-((2-methoxyethyl)amino)-6-methyl-3-(2-aminophenyl)-4H-furo[3,2-c]chromen-4-one:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Properties
IUPAC Name |
2-(2-methoxyethylamino)-6-methyl-3-(2-nitrophenyl)furo[3,2-c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-6-5-8-14-18(12)29-21(24)17-16(13-7-3-4-9-15(13)23(25)26)20(28-19(14)17)22-10-11-27-2/h3-9,22H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOGKBTXNHXFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=CC=C4[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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